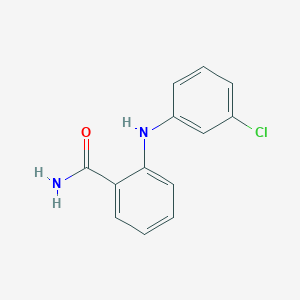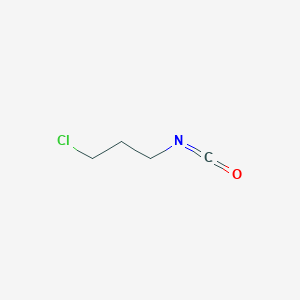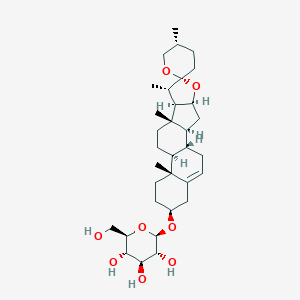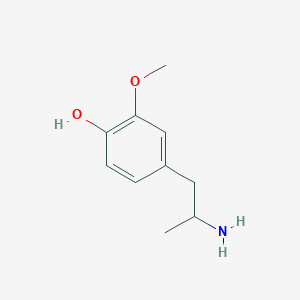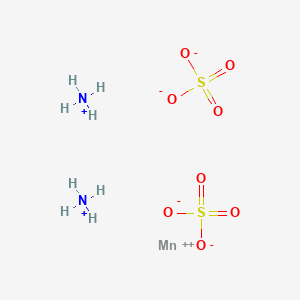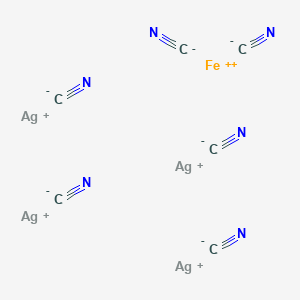
Tetrasilver hexacyanoferrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasilver hexacyanoferrate (TSHF) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TSHF is a coordination compound with a unique structure that has shown promising results in scientific research.
Wirkmechanismus
Tetrasilver hexacyanoferrate has a unique structure that allows it to interact with various biological molecules. Tetrasilver hexacyanoferrate has been shown to inhibit the activity of enzymes that are involved in the production of reactive oxygen species (ROS). ROS are known to cause damage to cells and tissues, and their inhibition by Tetrasilver hexacyanoferrate can prevent oxidative stress and cell damage.
Biochemical and Physiological Effects:
Tetrasilver hexacyanoferrate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Tetrasilver hexacyanoferrate can induce apoptosis (cell death) in cancer cells. Tetrasilver hexacyanoferrate has also been shown to reduce the production of beta-amyloid, a protein that is associated with Alzheimer's disease. In animal studies, Tetrasilver hexacyanoferrate has been shown to improve cognitive function and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Tetrasilver hexacyanoferrate is its unique structure, which allows it to interact with various biological molecules. Tetrasilver hexacyanoferrate is also relatively easy to synthesize and purify, making it accessible for scientific research. However, one limitation of Tetrasilver hexacyanoferrate is its potential toxicity. Tetrasilver hexacyanoferrate has been shown to be cytotoxic at high concentrations, and its long-term effects on human health are not well understood.
Zukünftige Richtungen
There are several future directions for Tetrasilver hexacyanoferrate research. One direction is to investigate the potential use of Tetrasilver hexacyanoferrate in the treatment of neurodegenerative disorders such as Parkinson's disease. Another direction is to explore the use of Tetrasilver hexacyanoferrate in the development of new catalysts for chemical reactions. Additionally, further studies are needed to understand the long-term effects of Tetrasilver hexacyanoferrate on human health and its potential toxicity.
Conclusion:
Tetrasilver hexacyanoferrate is a unique coordination compound that has shown promising results in scientific research. Its potential applications in various fields such as water treatment, electrochemistry, and biomedical research make it an attractive compound for further investigation. However, its potential toxicity and long-term effects on human health need to be further studied. Future research on Tetrasilver hexacyanoferrate can lead to the development of new treatments for various diseases and the development of new catalysts for chemical reactions.
Synthesemethoden
Tetrasilver hexacyanoferrate can be synthesized by reacting silver nitrate and potassium hexacyanoferrate in an aqueous solution. The reaction results in the formation of Tetrasilver hexacyanoferrate, which can be further purified by washing with distilled water and drying under vacuum.
Wissenschaftliche Forschungsanwendungen
Tetrasilver hexacyanoferrate has shown potential applications in various fields such as water treatment, electrochemistry, and biomedical research. In water treatment, Tetrasilver hexacyanoferrate has been shown to be effective in removing heavy metals and other pollutants from water. In electrochemistry, Tetrasilver hexacyanoferrate has been used as a catalyst in various reactions. In biomedical research, Tetrasilver hexacyanoferrate has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
14038-75-6 |
|---|---|
Produktname |
Tetrasilver hexacyanoferrate |
Molekularformel |
C6Ag4FeN6 |
Molekulargewicht |
643.42 g/mol |
IUPAC-Name |
tetrasilver;iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.4Ag.Fe/c6*1-2;;;;;/q6*-1;4*+1;+2 |
InChI-Schlüssel |
DYFZYKTZDYOWIF-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Ag+].[Ag+].[Ag+].[Ag+] |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Ag+].[Ag+].[Ag+].[Ag+] |
Andere CAS-Nummern |
14038-75-6 |
Synonyme |
tetrasilver hexacyanoferrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



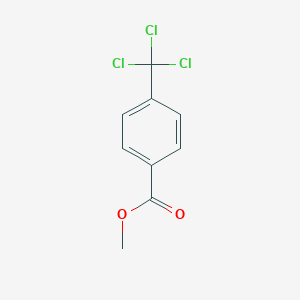

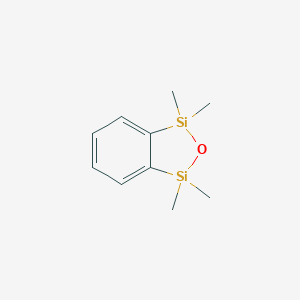
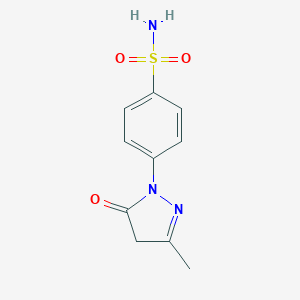

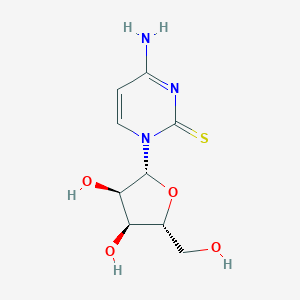
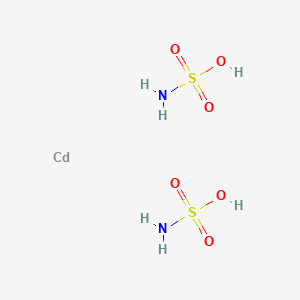
![Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate](/img/structure/B84408.png)
